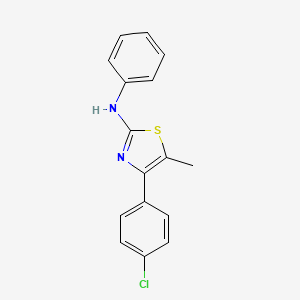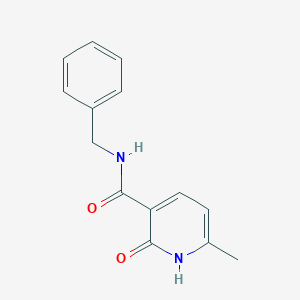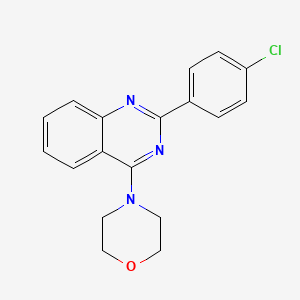
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
化学反应分析
Types of Reactions
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized as a corrosion inhibitor in various industrial applications
作用机制
The mechanism of action of N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and growth. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
相似化合物的比较
Similar Compounds
N-(4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE: Similar structure but with a bromine atom instead of chlorine.
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)AMINE: Similar structure with an additional methoxy group on the phenyl ring
Uniqueness
N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for substitution reactions, while the thiazole ring contributes to its biological activity .
属性
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-15(12-7-9-13(17)10-8-12)19-16(20-11)18-14-5-3-2-4-6-14/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHROWCHTGNMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDE](/img/structure/B5582681.png)
![2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid](/img/structure/B5582684.png)
![3-[(3R*,4S*)-1-[2-(dimethylamino)benzoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5582688.png)

![[1-methyl-2-(4-nitrophenyl)-5-oxocyclopentyl]acetic acid](/img/structure/B5582703.png)
![N-(2-phenoxyphenyl)-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5582715.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5582737.png)
![(4aS*,8aR*)-1-butyl-6-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5582745.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5582751.png)
![(5's,7's)-5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5582769.png)
![(1R*,3S*)-7-[4-(dimethylamino)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5582777.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-3-yl}propanoic acid](/img/structure/B5582782.png)


